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Compound of Interest

Compound Name: 5-Fluoro-2-formylpyridine

Cat. No.: B112449

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Fluoro-2-formylpyridine, a key intermediate in pharmaceutical and agrochemical synthesis.
The document is intended for researchers, scientists, and professionals in drug development,
offering a detailed look at its structural characterization through Nuclear Magnetic Resonance
(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 5-Fluoro-2-formylpyridine.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Experimental *H and 3C NMR spectral data for 5-Fluoro-2-formylpyridine were not available
in the searched resources. The analysis of related fluorinated pyridine derivatives suggests the
following expected spectral characteristics.

IH NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding
to the aldehyde proton and the three protons on the pyridine ring. The chemical shifts will be
influenced by the electronegativity of the fluorine atom and the electron-withdrawing nature of
the formyl group. The aldehyde proton is expected to appear as a singlet in the downfield
region (typically & 9-10 ppm). The pyridine ring protons will exhibit complex splitting patterns
(doublets or doublets of doublets) due to proton-proton and proton-fluorine couplings.
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13C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum should display six distinct signals
for the six carbon atoms in the molecule. The carbon of the formyl group (C=0) is expected at

the most downfield position (typically & 190-200 ppm). The carbons of the pyridine ring will

appear in the aromatic region, with their chemical shifts influenced by the fluorine and formyl

substituents. The carbon atom directly bonded to the fluorine will show a large one-bond

carbon-fluorine coupling constant (*XJCF).

Table 2: Infrared (IR) Spectroscopy Data

The IR spectrum of 5-Fluoro-2-formylpyridine is characterized by absorption bands

corresponding to its key functional groups.

Wavenumber (cm~2) Vibration Type Functional Group
~3050-3100 C-H stretch Aromatic (Pyridine)
~2850 and ~2750 C-H stretch Aldehyde
~1700-1720 C=0 stretch Aldehyde
~1580-1610 C=C and C=N stretch Aromatic (Pyridine)
~1200-1250 C-F stretch Aryl-Fluoride

Table 3: Mass Spectrometry (MS) Data

Mass spectrometry data provides information on the molecular weight and fragmentation

pattern of the molecule.
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formylpyridine (CeHaFNO).[1]
Loss of a hydrogen radical

124 [M-H]*+
from the aldehyde group.
Loss of the formyl grou

96 [M-CHOJ* Y arotp
(CHO).

79 [CsHaN]* Pyridine radical cation.

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the
spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 5-Fluoro-2-formylpyridine is prepared by dissolving the sample in a deuterated
solvent (e.g., CDCIs or DMSO-ds) in an NMR tube. The choice of solvent is critical to avoid
interfering signals. *H and 3C NMR spectra are recorded on a high-resolution NMR
spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard for chemical
shift referencing. For 1°F NMR, an appropriate fluorine-containing standard is used.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 5-Fluoro-2-formylpyridine, which is a solid at room temperature, can
be obtained using the KBr (potassium bromide) pellet method. A small amount of the sample is
finely ground with dry KBr powder and then compressed under high pressure to form a
transparent pellet. The pellet is then placed in the sample holder of an FT-IR spectrometer, and
the spectrum is recorded. Alternatively, the spectrum can be obtained by dissolving the sample
in a suitable solvent and analyzing it in a liquid cell.

Mass Spectrometry (MS)
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Mass spectra are typically acquired using an electron ionization (EI) source coupled with a
mass analyzer. The sample is introduced into the ion source, where it is vaporized and
bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to
ionize and fragment. The resulting positively charged ions are then accelerated into the mass
analyzer, where they are separated based on their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of 5-Fluoro-

2-formylpyridine using different spectroscopic techniques.
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Spectroscopic Analysis of 5-Fluoro-2-formylpyridine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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